4-(3-Oxocyclobutyl)pyrrolidin-2-one
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Overview
Description
4-(3-Oxocyclobutyl)pyrrolidin-2-one is a fascinating chemical compound with a unique structure that opens doors to diverse applications in scientific research. This compound is characterized by its molecular formula C8H11NO2 and a molecular weight of 153.18 g/mol .
Preparation Methods
The synthesis of 4-(3-Oxocyclobutyl)pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the selective synthesis of pyrrolidin-2-ones via the ring contraction and deformylative functionalization of piperidine derivatives . This process includes the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Industrial production methods for this compound are not widely documented, but the synthetic routes mentioned are typically employed in laboratory settings.
Chemical Reactions Analysis
4-(3-Oxocyclobutyl)pyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
4-(3-Oxocyclobutyl)pyrrolidin-2-one has immense potential in scientific research. Its unique structure makes it valuable in drug discovery, where it can be used as a scaffold for developing new pharmaceuticals. Additionally, it finds applications in materials synthesis, where it can be used to create novel materials with specific properties. In biology, this compound can be used to study various biochemical pathways and interactions.
Mechanism of Action
The mechanism of action of 4-(3-Oxocyclobutyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The formation of pyrrolidin-2-ones involves a domino process, including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . These processes highlight the compound’s ability to undergo complex transformations, making it a valuable tool in chemical research.
Comparison with Similar Compounds
4-(3-Oxocyclobutyl)pyrrolidin-2-one can be compared with other similar compounds, such as pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol . These compounds share structural similarities but differ in their reactivity and applications. For instance, pyrrolidine-2-one is commonly used in drug discovery due to its versatile reactivity, while pyrrolidine-2,5-diones are known for their stability and use in materials science . The unique structure of this compound sets it apart, offering distinct advantages in specific research applications.
Properties
IUPAC Name |
4-(3-oxocyclobutyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c10-7-1-5(2-7)6-3-8(11)9-4-6/h5-6H,1-4H2,(H,9,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFVPRZUNIIYBTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1=O)C2CC(=O)NC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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